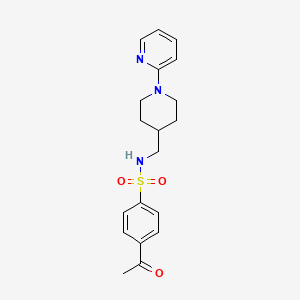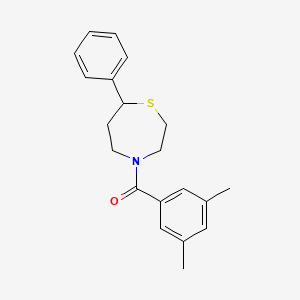
(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely a heterocyclic compound due to the presence of a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom . The phenyl groups attached to the thiazepane ring suggest that this compound may have aromatic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .Applications De Recherche Scientifique
Coordination Polymers Synthesis
This compound is utilized in the synthesis of coordination polymers (CPs), which are of significant interest due to their novel structural architectures and potential applications. CPs have been explored for use in catalysis , drug delivery , gas storage , sensing , and magnetism . The unique properties of CPs make them suitable for constructing materials with specific functionalities .
Drug Development
The structural features of this compound make it a valuable scaffold for developing new drugs. Its molecular framework can be modified to produce compounds with desired biological activities, such as antibacterial , antifungal , antiparasitic , and antitumor properties. This versatility is crucial for the pharmaceutical industry’s ongoing search for new therapeutic agents .
Neuroprotective Research
In neuroscientific research, derivatives of this compound are investigated for their neuroprotective properties. Studies focus on their ability to modulate enzymes like acetylcholinesterase, which is essential for nerve pulse transmission. This has implications for treating neurological disorders and understanding the neurotoxic potential of various substances .
Fluorescence Studies
The compound’s derivatives exhibit fluorescence properties, making them suitable for use as fluorescent probes in biological studies. They can be used to detect metal ions or to study the behavior of molecules within cells, providing insights into cellular processes and aiding in the development of diagnostic tools .
Material Science
In material science, the compound’s derivatives are used to create materials with specific optical properties. These materials can be applied in the development of photoluminescent and photorefractive materials , which have applications in high-tech fields such as laser technology and advanced display systems .
Chemical Intermediate
As a chemical intermediate, this compound is used in various synthetic pathways to create complex molecules. Its reactivity and stability under different conditions make it a valuable component in the synthesis of a wide range of chemicals, including those with applications in organic electronics and nanotechnology .
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-12-16(2)14-18(13-15)20(22)21-9-8-19(23-11-10-21)17-6-4-3-5-7-17/h3-7,12-14,19H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEBIKKPONXIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


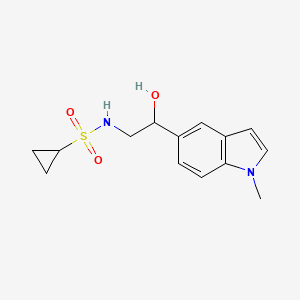
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)
![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2935178.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)

![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)
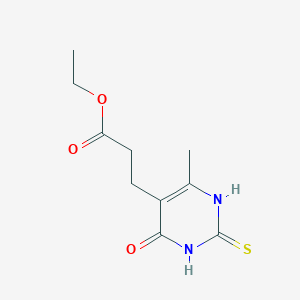
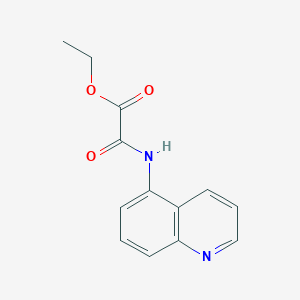
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)
